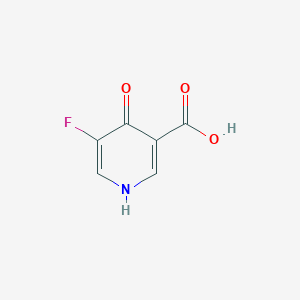

5-Fluoro-4-hydroxypyridine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQUWHSJQFLVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-08-3 | |

| Record name | 5-fluoro-4-hydroxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Fluoro-4-hydroxypyridine-3-carboxylic acid is utilized as an intermediate in the synthesis of complex organic molecules, particularly in drug development. Its role includes:

- Drug Development : The compound is used in creating pharmaceuticals targeting diseases such as cancer and bacterial infections. For instance, it is involved in synthesizing bioactive compounds that can modulate biological pathways by interacting with specific molecular targets like enzymes and receptors .

- Bioactive Molecules : It serves as a building block for designing bioactive molecules and probes for biological studies. This includes its application in developing indirect activators of AMP-activated protein kinase (AMPK), which are significant in metabolic regulation and potential cancer therapies .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis due to its reactivity and functional groups:

- Intermediate in Organic Synthesis : The compound is employed as an intermediate for synthesizing various pharmaceuticals and agrochemicals. It can undergo several transformations, including oxidation and reduction reactions to yield different derivatives, which can be further utilized in medicinal chemistry .

- Synthetic Routes : Common synthetic methods include halogenation followed by hydroxylation or oxidation of pyridine derivatives to introduce the hydroxyl group at the 4-position.

Agricultural Applications

The compound has potential applications in agriculture:

- Herbicidal Properties : Research indicates that derivatives of this compound may exhibit herbicidal activity, making them candidates for developing new herbicides that could enhance crop protection strategies .

Industrial Applications

In addition to its pharmaceutical and agricultural uses, this compound finds applications in various industrial sectors:

- Dyes and Pigments : It is utilized in producing dyes and pigments due to its chemical properties that allow for color stability and vibrancy.

Case Study 1: Drug Development

A study focused on developing novel indirect AMPK activators reported that compounds derived from this compound showed selective inhibition of cell growth in human breast cancer cell lines by activating AMPK pathways. This highlights its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

Research exploring the antimicrobial properties of derivatives revealed that certain compounds exhibited significant activity against Staphylococcus aureus, indicating that modifications of this compound could lead to effective antimicrobial agents .

Wirkmechanismus

The mechanism by which 5-fluoro-4-hydroxypyridine-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific drug or bioactive molecule being developed.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 5-fluoro-4-hydroxypyridine-3-carboxylic acid and related compounds:

Key Observations:

- Substituent Effects : The target compound’s hydroxyl group at position 4 enhances polarity compared to methyl () or aryl () substituents, likely improving aqueous solubility. Fluorine at position 5 may increase metabolic stability, a trait shared with 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid .

- In contrast, the hydroxyl group in the target compound could participate in hydrogen bonding, similar to hydroxylated pyridine substrates in bacterial oxygenases .

Reactivity and Functional Implications

- However, fluorine’s electron-withdrawing effect might alter binding affinity compared to non-fluorinated analogs .

- Synthetic Utility : Compounds like 5-(4-fluorophenyl)pyridine-3-carboxylic acid () are labeled "for synthesis," indicating their use as intermediates. The target compound’s triple functionalization could make it valuable for constructing pharmacophores or metal-chelating agents.

Biologische Aktivität

5-Fluoro-4-hydroxypyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula CHFNO, features a pyridine ring substituted with a hydroxyl group and a carboxylic acid, along with a fluorine atom. This unique structure contributes to its biological activity by enhancing lipophilicity and modifying interaction profiles with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom is known to influence the compound's pharmacokinetic properties, potentially enhancing its efficacy in drug development for conditions such as cancer and bacterial infections .

Therapeutic Applications

- Anticancer Activity

- Antimicrobial Properties

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity in A549 Cells

In a specific study focusing on A549 cells, various derivatives of this compound were tested for their cytotoxic effects. The results indicated that modifications to the substituents on the pyridine ring significantly influenced their anticancer activity:

- Compound Variants :

- The addition of a 3,5-dichloro substitution enhanced anticancer effects, reducing cell viability to approximately 21.2% compared to untreated controls.

- Comparatively, the parent compound showed a reduction in viability to 63.4%, highlighting the importance of structural modifications for enhanced efficacy .

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 5-Hydroxypyridine-2-carboxylic acid is often used as a starting material for related pyridine carboxylic acids, which can be modified to introduce fluorine and hydroxyl groups at desired positions.

- Alkylation and halogenation intermediates, such as ethyl 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carboxylates , have been used in analogous fluorinated heterocycle syntheses, indicating similar strategies could apply for this compound preparation.

Fluorination Techniques

Hydroxylation and Carboxylation

- Hydroxylation at position 4 can be introduced via selective oxidation or substitution reactions on pyridine rings, often facilitated by protecting groups.

- Carboxylation is typically achieved by esterification of pyridine carboxylic acids followed by hydrolysis.

Esterification and Deprotection

- Ester intermediates (e.g., methyl or ethyl esters) are commonly synthesized to facilitate purification and handling.

- Hydrolysis under acidic or basic conditions yields the free carboxylic acid.

Representative Synthetic Route (Based on Related Pyridine Derivatives)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | Methanol, acid catalyst | Methyl 5-hydroxypyridine-2-carboxylate | >90 | Facilitates further functionalization |

| 2 | Alkylation (Mitsunobu) | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, Mitsunobu reagents | Alkylated ester intermediate | 70-85 | Introduces side chains for further modification |

| 3 | Hydrolysis | Acid or base hydrolysis | 5-Hydroxypyridine-3-carboxylic acid | 80-95 | Converts ester to free acid |

| 4 | Fluorination | Potassium fluoride or fluorinating agent | This compound | Variable (up to 70) | Requires temperature control due to intermediate stability |

Note: This table synthesizes data from related fluorinated pyridine and pyrazole derivatives preparation methods.

Detailed Research Findings

- A study on related fluorinated pyrazole derivatives highlights that carboxylic acids are readily accessible and can be chlorinated to acid chlorides , which are useful intermediates in further transformations.

- The low thermal stability of fluorinated aldehydes necessitates mild reaction conditions during fluorination steps to avoid decomposition and low yields.

- Synthetic strategies involving esterification followed by Mitsunobu alkylation and subsequent hydrolysis have been successfully applied to pyridine derivatives, allowing for selective functional group introduction.

- Medicinal chemistry research emphasizes the importance of controlling aromatic substitution patterns and protecting group strategies to improve yields and purity of fluorinated heterocycles.

Notes on Reaction Optimization

- Reaction temperature and time are critical, especially in fluorination steps, to balance conversion and stability.

- Choice of solvent affects solubility and reaction kinetics; acetonitrile and mixed solvents have been used effectively in related esterification and coupling reactions.

- Catalysts such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) facilitate coupling reactions in related systems and may be relevant for esterification or amidation steps.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct fluorination of chloropyridine derivatives | Potassium fluoride, controlled temperature | Direct introduction of fluorine | Low yield due to thermal instability |

| Esterification followed by Mitsunobu alkylation | Methanol, Mitsunobu reagents, acid/base hydrolysis | High selectivity, good yields | Multi-step, requires protecting groups |

| Conversion to acid chlorides | Chlorinating agents (e.g., SOCl2) | Useful intermediates for further synthesis | Requires careful handling of reagents |

| Coupling with carboxylic acids via DCC/DMAP | DCC, DMAP, acetonitrile or mixed solvents | Efficient coupling, mild conditions | Solubility-dependent reaction rates |

Q & A

Q. What are the common synthetic routes for 5-fluoro-4-hydroxypyridine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensation of fluorinated pyridine precursors with hydroxyl-containing intermediates. For example, outlines a route using hydroxyl-substituted aniline derivatives and fluorinated aldehydes under acidic conditions. Key steps include:

- Condensation : Use of 4-fluoro-benzaldehyde with aminopyridine derivatives in DMF or toluene, catalyzed by palladium or copper (Pd/Cu) .

- Cyclization : Acid-mediated cyclization (e.g., HCl or H₂SO₄) at 80–100°C to form the pyridine core .

- Purification : Recrystallization in ethanol/water mixtures to achieve >95% purity.

Optimization involves adjusting solvent polarity (e.g., DMF for solubility vs. toluene for steric control) and catalyst loading to minimize side reactions .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Structural confirmation relies on:

- NMR : ¹H and ¹³C NMR to verify fluorine-induced deshielding. For instance, reports δ ~7.50 ppm (H-6 pyridine proton) and δ ~160 ppm (C-F coupling in ¹³C) .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 217.20 for C₁₁H₇FNO₃) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .

Q. What are the primary biological screening assays for this compound?

- Methodological Answer : Initial screening focuses on:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against S. aureus and E. coli ( used MIC values ≤16 µg/mL) .

- Enzyme Inhibition : Fluorometric assays for kinases (e.g., PIM1 kinase) with IC₅₀ calculations .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The fluorine atom at position 5 increases electrophilicity at adjacent carbons, facilitating reactions like:

- Amination : Fluorine’s -I effect enhances substitution at C-4 with amines (e.g., NH₃/MeOH at 60°C, yielding 4-amino derivatives) .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd(OAc)₂/XPhos, Cs₂CO₃ in tert-BuOH) for biaryl synthesis .

Computational studies (DFT) can predict charge distribution to guide functionalization .

Q. How can researchers resolve contradictory data in biological activity across fluorinated pyridine derivatives?

- Methodological Answer : Contradictions often arise from substituent positioning. For example:

- Position-Specific Effects : Fluorine at C-5 (vs. C-6) may enhance antibacterial activity but reduce kinase inhibition due to steric clashes .

- Solution : Parallel SAR studies using analogs like 5-chloro-2-fluoro-pyridine-3-carboxylic acid () to isolate electronic vs. steric contributions .

Meta-analysis of IC₅₀/MIC datasets with cheminformatics tools (e.g., Schrodinger’s QikProp) can identify outliers .

Q. What strategies improve the metabolic stability of this compound derivatives?

- Methodological Answer : Stability optimization includes:

- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester in ) to reduce first-pass metabolism .

- Fluorine Scanning : Introducing CF₃ groups (e.g., 5-trifluoromethyl analogs in ) to block CYP450-mediated oxidation .

- Microsomal Assays : Liver microsome incubations (human/rat) with LC-MS monitoring to quantify degradation half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.